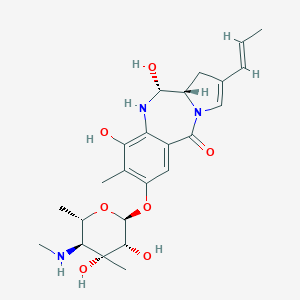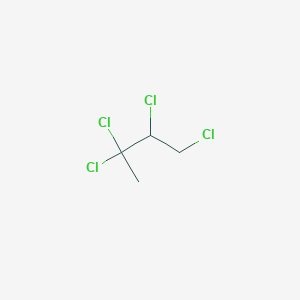
1,2,3,3-Tetrachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3-Tetrachlorobutane is a chemical compound that belongs to the group of chlorinated organic compounds. It is a colorless liquid that is used in various industries, including pharmaceuticals, agrochemicals, and plastics. The compound is also known for its toxic effects on the environment and human health.
Mécanisme D'action
The mechanism of action of 1,2,3,3-Tetrachlorobutane is not well understood. However, it is known to be a toxic compound that can cause damage to various organs and systems in the body. The compound is believed to act by disrupting the normal functioning of biological molecules, such as proteins and enzymes.
Biochemical and Physiological Effects
1,2,3,3-Tetrachlorobutane has been shown to have toxic effects on the liver, kidneys, and nervous system. The compound can cause liver damage, leading to increased levels of liver enzymes in the blood. It can also cause kidney damage, leading to proteinuria and hematuria. Additionally, 1,2,3,3-Tetrachlorobutane can cause neurotoxicity, leading to symptoms such as tremors, convulsions, and paralysis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,3,3-Tetrachlorobutane in lab experiments include its high purity and availability. The compound is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of using 1,2,3,3-Tetrachlorobutane include its toxic effects on human health and the environment. Care should be taken when handling the compound, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for research on 1,2,3,3-Tetrachlorobutane. One area of research is the development of safer and more environmentally friendly alternatives to the compound. Another area of research is the investigation of the mechanism of action of the compound and its toxic effects on human health. Additionally, research can be conducted on the use of 1,2,3,3-Tetrachlorobutane as a starting material for the synthesis of novel chemicals with potential pharmaceutical and agrochemical applications.
Conclusion
In conclusion, 1,2,3,3-Tetrachlorobutane is a chemical compound with various applications in industry and scientific research. However, the compound is also known for its toxic effects on human health and the environment. Further research is needed to develop safer alternatives to the compound and to investigate its mechanism of action and toxic effects.
Méthodes De Synthèse
1,2,3,3-Tetrachlorobutane is synthesized by the chlorination of 1,2,3-trichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature range of 150-200°C and a pressure of 1-2 atm. The yield of the reaction depends on the reaction conditions, such as temperature, pressure, and catalyst.
Applications De Recherche Scientifique
1,2,3,3-Tetrachlorobutane is used in scientific research for various purposes. It is used as a solvent and reagent in organic synthesis. The compound is also used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. Additionally, 1,2,3,3-Tetrachlorobutane is used in analytical chemistry for the determination of halogenated organic compounds in environmental samples.
Propriétés
Numéro CAS |
13138-51-7 |
|---|---|
Nom du produit |
1,2,3,3-Tetrachlorobutane |
Formule moléculaire |
C4H6Cl4 |
Poids moléculaire |
195.9 g/mol |
Nom IUPAC |
1,2,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
Clé InChI |
NGAAIHKWQFLRDY-UHFFFAOYSA-N |
SMILES |
CC(C(CCl)Cl)(Cl)Cl |
SMILES canonique |
CC(C(CCl)Cl)(Cl)Cl |
Autres numéros CAS |
13138-51-7 |
Synonymes |
1,2,3,3-Tetrachlorobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



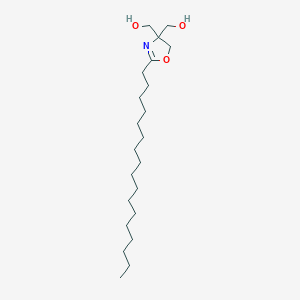
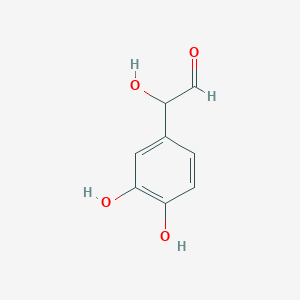
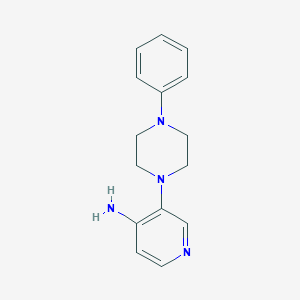

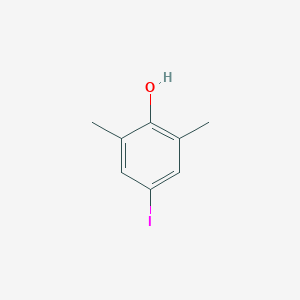

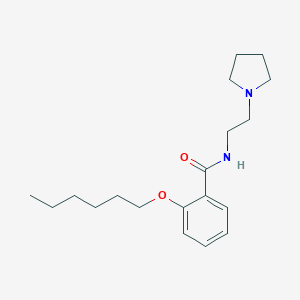
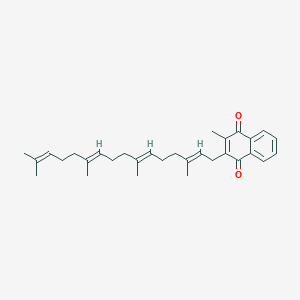
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
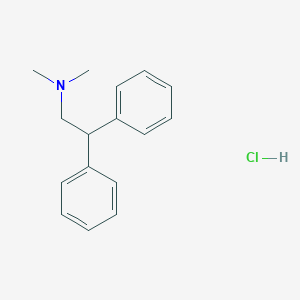


![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
